Cas no 388582-37-4 (Hopeaphenol)

Hopeaphenol structure
Nome del prodotto:Hopeaphenol
Hopeaphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- [6,6'-Bibenzo[6,7]cyclohepta[1,2,3-cd]benzofuran]-4,4',8,8',10,10'-hexol, 1,1',6,6',7,7',11b,11'b-octahydro-1,1',7,7'-tetrakis(4-hydroxyphenyl)-, (1S,1'S,6R,6'R,7S,7'S,11bS,11'bS)-
- Hopeaphenol/(+)-Hopeaphenol
- 388582-37-4
- AKOS040763282
- SCHEMBL2331726
- Hopeaphenol
-
- Inchi: 1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53-,54-,55+,56+/m0/s1
- Chiave InChI: YQQUILZPDYJDQJ-QWJFNKQSSA-N
- Sorrisi: OC1C=C(O)C=C2[C@]3([H])[C@@H](C4C=CC(O)=CC=4)OC4=CC(O)=CC(=C34)[C@]([H])([C@@]3([H])C4C=C(O)C=C5O[C@H](C6C=CC(O)=CC=6)[C@@]([H])(C6=CC(O)=CC(O)=C6[C@@H]3C3C=CC(O)=CC=3)C=45)[C@@H](C3C=CC(O)=CC=3)C=12
Proprietà calcolate
- Massa esatta: 906.26762677g/mol
- Massa monoisotopica: 906.26762677g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 68
- Conta legami ruotabili: 5
- Complessità: 1580
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.1
- Superficie polare topologica: 221Ų
Hopeaphenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6233-5 mg |
Hopeaphenol |
388582-37-4 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
TargetMol Chemicals | TN6233-1 mL * 10 mM (in DMSO) |
Hopeaphenol |
388582-37-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7,430 | 2023-07-11 | |
TargetMol Chemicals | TN6233-1 ml * 10 mm |
(+)-Hopeaphenol |
388582-37-4 | 1 ml * 10 mm |
¥ 27800 | 2024-07-20 | ||
TargetMol Chemicals | TN6233-5mg |
(+)-Hopeaphenol |
388582-37-4 | 5mg |
¥ 17600 | 2024-07-20 |
Hopeaphenol Letteratura correlata
-
Bronwyn J. E. Lyons,Natalie C. J. Strynadka Med. Chem. Commun. 2019 10 1273
-
2. Balanocarpol, a new polyphenol from Balanocarpus zeylanicus(trimen) and Hopea jucunda(Thw.)(Dipterocarpaceae)M. N. Champika Diyasena,Subramaniam Sotheeswaran,Sivagnanasunderam Surendrakumar,Sinnathamby Balasubramanian,Michael Bokel,Wolfgang Kraus J. Chem. Soc. Perkin Trans. 1 1985 1807
-
P. Coggon,N. F. Janes,F. E. King,T. J. King,R. J. Molyneux,J. W. W. Morgan,K. Sellars J. Chem. Soc. 1965 406
-
4. Polyphenols from dipterocarp species. Vaticaffinol and ?μ-viniferinSubramaniam Sotheeswaran,M. Uvais S. Sultanbawa,Sivagnanasundram Surendrakumar,Sinnathamby Balasubramaniam,Peter Bladon J. Chem. Soc. Perkin Trans. 1 1985 159
-
5. Comparison of antidiabetic potential of (+) and (?)-hopeaphenol, a pair of enantiomers isolated from Ampelocissus indica (L.) and Vateria indica Linn., with respect to inhibition of digestive enzymes and induction of glucose uptake in L6 myotubesP. Sasikumar,B. Prabha,T. R. Reshmitha,Sheeba Veluthoor,A. K. Pradeep,K. R. Rohit,B. P. Dhanya,V. V. Sivan,M. M. Jithin,N. Anil Kumar,I. G. Shibi,P. Nisha,K. V. Radhakrishnan RSC Adv. 2016 6 77075
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi flavonoidi 2-fenilbenzofurano flavonoidi 2-fenilbenzofurano
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi flavonoidi 2-fenilbenzofurano
- Prodotti naturali e estratti Estratti di piante a base di piante Craibia grandiflora
388582-37-4 (Hopeaphenol) Prodotti correlati
- 1909294-06-9(rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, trans)
- 1203142-35-1(4-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine)
- 17200-23-6(Thiophene,tetrahydro-3-(1-methylethoxy)-, 1,1-dioxide)
- 1361610-05-0(Methyl 6-(3,4-dichlorophenyl)-3-fluoropicolinate)
- 181277-21-4(3-(dimethylamino)methylene-6-methyl-2H-pyran-2,4(3H)-dione)
- 1403766-87-9(O3-tert-butyl O8-methyl 3-azabicyclo[3.2.1]octane-3,8-dicarboxylate)
- 1422133-74-1(4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one)
- 2228849-37-2({1-2-(dimethylamino)ethyl-3,3-difluorocyclobutyl}methanamine)
- 344240-21-7(1,2,3,6-tetrahydro-5-methylPyrazine)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
